

# Application Note: Quantification of Tylosin Tartrate in Animal Tissues by LC-MS/MS

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## Compound of Interest

Compound Name: Tylosin Tartrate

Cat. No.: B1193877

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Tylosin is a macrolide antibiotic used extensively in veterinary medicine to treat infections in food-producing animals such as cattle, swine, and poultry.[1][2] To ensure consumer safety, regulatory bodies like the European Union have established Maximum Residue Limits (MRLs) for tylosin in edible tissues, typically set at 100 µg/kg for muscle, liver, kidney, and fat.[3] Monitoring these residues is crucial to prevent potential human health risks associated with antibiotic resistance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the confirmation and quantification of tylosin residues due to its high sensitivity, specificity, and reliability.[3][4] This application note provides a detailed protocol for the extraction and quantification of **Tylosin Tartrate** from various animal tissues.

## Principle

This method involves the extraction of Tylosin from homogenized animal tissue using a solvent, followed by a solid-phase extraction (SPE) clean-up step to remove matrix interferences.[3] The purified extract is then analyzed by a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) operating in positive electrospray ionization (ESI) mode. Quantification is achieved by monitoring specific precursor-to-product ion transitions.

## Experimental Protocols

### 1. Materials and Reagents

- Standards: **Tylosin Tartrate** reference standard (Sigma-Aldrich or equivalent).
- Solvents: HPLC or MS-grade acetonitrile, methanol, and water.
- Reagents: Formic acid, ammonium acetate, ethyl acetate, chloroform.[\[2\]](#)
- SPE Cartridges: Strong Cation-Exchange (SCX) or C18 cartridges (e.g., Waters Oasis).[\[1\]](#)[\[3\]](#)
- Equipment: High-speed homogenizer, refrigerated centrifuge, SPE vacuum manifold, sample evaporator (e.g., nitrogen blow-down), analytical balance, LC-MS/MS system.

### 2. Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Tylosin Tartrate** reference standard and dissolve it in 10 mL of methanol.[\[5\]](#)[\[6\]](#) This solution should be stored at -20°C and is stable for several months.[\[6\]](#)
- Intermediate Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.
- Working Standard Solutions (1-500 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

### 3. Sample Preparation Protocol

This protocol is a general guideline and may require optimization for specific tissue types.

- Homogenization: Accurately weigh 2-5 g of minced tissue (muscle, liver, kidney, or fat) into a 50 mL polypropylene centrifuge tube.
- Extraction:
  - Add 10 mL of an appropriate extraction solvent. For example, methanol or an acidified methanol:water mixture can be used.[\[3\]](#)[\[4\]](#) For fatty tissues, chloroform or ethyl acetate

may be employed.[2]

- Homogenize the sample at high speed for 1-2 minutes.
- Vortex for 1 minute and then shake for 20 minutes.
- Centrifugation: Centrifuge the homogenate at 4,000-5,000 x g for 15-20 minutes at 4°C.[7]
- Solid-Phase Extraction (SPE) Clean-up:
  - Conditioning: Condition an SCX or C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
  - Loading: Load the supernatant from the centrifugation step onto the conditioned cartridge at a slow, steady flow rate (~1-2 mL/min).
  - Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interfering compounds.
  - Elution: Elute the Tylosin from the cartridge using 5-10 mL of 5% ammonia solution in methanol.
- Evaporation and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the dried residue in 1 mL of the mobile phase.
  - Filter the reconstituted sample through a 0.45 µm filter into an HPLC vial for analysis.[1]

#### 4. LC-MS/MS Analysis

The following tables outline the recommended starting parameters for LC-MS/MS analysis.

Table 1: Liquid Chromatography (LC) Parameters

Parameter	Recommended Condition
Column	<b>C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)[1]</b>
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Start at 10% B, ramp to 90% B over 10 min, hold for 2 min, return to 10% B
Flow Rate	0.4 mL/min[1]
Column Temperature	35°C[1]

| Injection Volume | 5 µL[1] |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter	Recommended Condition
Ionization Mode	<b>Electrospray Ionization (ESI), Positive</b>
Precursor Ion (m/z)	916.5[1]
Product Ions (m/z)	Typically, two transitions are monitored for quantification and confirmation (e.g., 174.1, 772.5)
Drying Gas Temp.	300°C[1]
Drying Gas Flow	11 L/min[1]
Nebulizer Pressure	35 psi[1]

| Collision Energy | Optimize for specific instrument and transitions |

## Data Presentation

The performance of this method should be validated according to regulatory guidelines such as the Commission Decision 2002/657/EC.[4] Key validation parameters are summarized below.

Table 3: Summary of Method Performance and Validation Data (Representative Values)

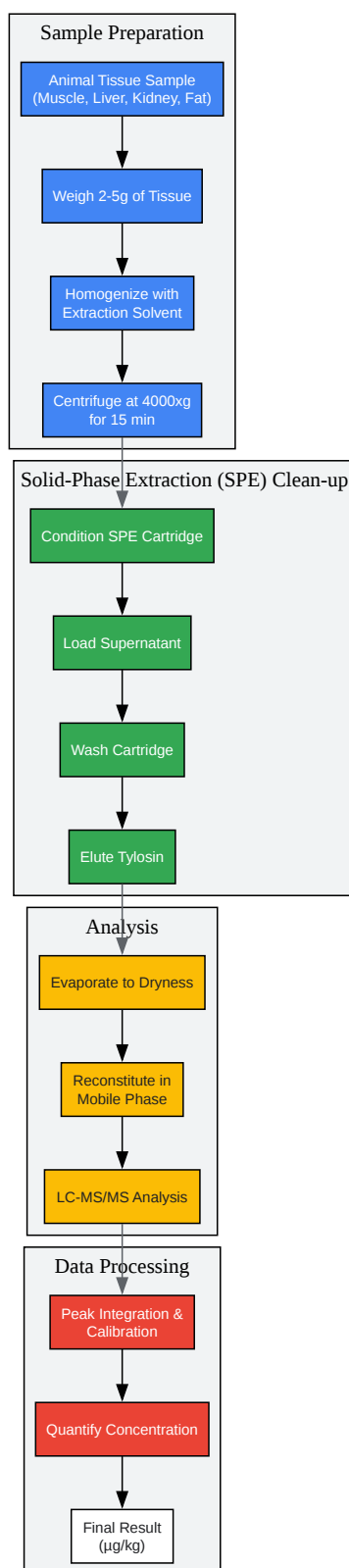
Parameter	Muscle	Liver	Kidney	Fat/Skin
Linearity Range	1 - 200 µg/kg	1 - 200 µg/kg	1 - 200 µg/kg	1 - 200 µg/kg
Correlation Coeff. (r <sup>2</sup> )	> 0.99[3]	> 0.99[3]	> 0.99[3]	> 0.99[3]
LOD (µg/kg)	0.2 - 1.6[3][8]	0.2 - 1.6[3][8]	0.2 - 1.6[3][8]	0.2 - 1.6[3][8]
LOQ (µg/kg)	1.5 - 5.0[3][8]	1.5 - 5.0[3][8]	1.5 - 5.0[3][8]	1.5 - 5.0[3][8]
Recovery (%)	80 - 110%[1][9]	80 - 110%[1][9]	80 - 110%[1][9]	80 - 110%[1][9]

| Precision (RSDr %) | < 15%[1] | < 15%[1] | < 15%[1] | < 15%[1] |

LOD: Limit of Detection, LOQ: Limit of Quantification, RSDr: Repeatability Relative Standard Deviation.

## Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.



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Caption: Experimental workflow for **Tylosin Tartrate** quantification in tissues.

## Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust protocol for the quantification of **Tylosin Tartrate** in various animal tissues.[1] The sample preparation procedure, incorporating solid-phase extraction, effectively minimizes matrix effects, ensuring accurate and reliable results.[4] With a limit of quantification well below the established MRLs, this method is highly suitable for routine monitoring and regulatory compliance in food safety laboratories.[3]

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